![molecular formula C26H36N4O2 B1605859 N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide CAS No. 302900-97-6](/img/structure/B1605859.png)

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide

Übersicht

Beschreibung

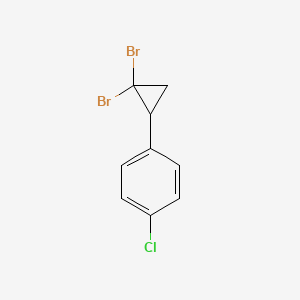

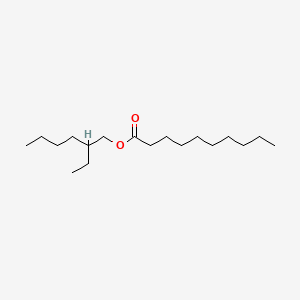

This compound, also known as N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide, has the molecular formula C26H36N4O2 . It is a complex organic compound with potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity .Molecular Structure Analysis

The compound has a piperazine ring that adopts a chair conformation. The dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Physical And Chemical Properties Analysis

The compound has a molecular weight of 436.6 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

This compound is a key ingredient in Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Central Antihypertensive Activity

Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity. This unique mechanism makes Urapidil prevent reflex tachycardia in patients .

Treatment of Hypertensive Crises and Perioperative Hypertension

Due to its rapid onset of action and ease of controllability, Urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .

Variety of Dosage Forms

Urapidil has been developed in a variety of dosage forms including injections, oral capsules, and eye drops . This allows for flexibility in administration based on the patient’s condition and needs.

Binding Affinity Against 5-HT1A Receptor

Compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine have been tested for their binding affinity against 5-HT1A receptor .

Synthesis of New Compounds

The compound is used in the synthesis of new compounds. For example, an improved route to Urapidil was introduced, starting with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Pharmacological Activities

The benzothiophene hydroxylpropylarylpiperazine series, with the highest 5-HT1AR affinity (K = 20 nM), was observed for the 2-methoxyphenylpiperazine derivative . This suggests potential pharmacological applications of the compound in the development of new drugs.

In Silico Docking Simulations and Molecular Dynamics

The compound can be used in in silico docking simulations and molecular dynamics, along with absorption, distribution, metabolism, and excretion calculations (ADME) on a group of 2-{alkyl}-1H-benzo[d]imidazoles and their 5 substituted derivatives . This helps in understanding the compound’s interactions with biological systems and predicting its behavior in the body.

Wirkmechanismus

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction results in changes in the receptor’s activity, which can lead to various physiological effects.

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors affects the adrenergic signaling pathway. This pathway is involved in numerous physiological processes, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O2/c1-21(20-28-16-18-29(19-17-28)23-12-6-7-13-24(23)32-2)30(25-14-8-9-15-27-25)26(31)22-10-4-3-5-11-22/h6-9,12-15,21-22H,3-5,10-11,16-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUDKPOIYPKKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=C2OC)N(C3=CC=CC=N3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346109 | |

| Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302900-97-6 | |

| Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)